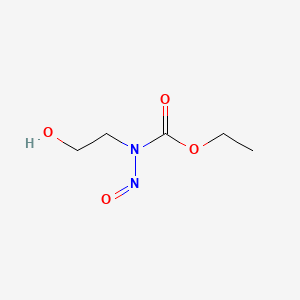

Ethyl N-2-hydroxyethylnitrosocarbamate

Description

Structure

3D Structure

Properties

CAS No. |

62641-68-3 |

|---|---|

Molecular Formula |

C5H10N2O4 |

Molecular Weight |

162.14 g/mol |

IUPAC Name |

ethyl N-(2-hydroxyethyl)-N-nitrosocarbamate |

InChI |

InChI=1S/C5H10N2O4/c1-2-11-5(9)7(6-10)3-4-8/h8H,2-4H2,1H3 |

InChI Key |

ZYRBKRUFYCEVTO-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)N(CCO)N=O |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Derivatization of Ethyl N 2 Hydroxyethylnitrosocarbamate

Established Synthetic Pathways for N-Nitrosocarbamates

The formation of N-nitrosocarbamates is a specific subset of the broader class of N-nitrosation reactions. Generally, N-nitroso compounds are synthesized by the reaction of a secondary amine or a related functional group, such as a carbamate (B1207046), with a nitrosating agent. nih.gov The most common nitrosating agents are derived from nitrous acid (HNO₂), which is typically generated in situ from a nitrite (B80452) salt, such as sodium nitrite, under acidic conditions. libretexts.orgnih.gov

The general mechanism involves the formation of a nitrosonium ion (NO⁺) or a carrier of it, which then acts as an electrophile and is attacked by the nucleophilic nitrogen atom of the carbamate. libretexts.orgwikipedia.org The reaction conditions, particularly pH, play a crucial role in the efficiency of the nitrosation process. nih.gov

Several nitrosating agents have been employed for the synthesis of N-nitroso compounds, each with its own reactivity and substrate scope. nih.gov A summary of common nitrosating agents is presented in Table 1.

| Nitrosating Agent | Formula | Typical Conditions |

| Nitrous Acid (from NaNO₂ + Acid) | HNO₂ | Aqueous acidic medium |

| Dinitrogen Trioxide | N₂O₃ | Anhydrous conditions |

| Nitrosyl Chloride | NOCl | Organic solvents |

| Nitrosonium Tetrafluoroborate | NOBF₄ | Anhydrous organic solvents |

This table summarizes common nitrosating agents used for the synthesis of N-nitroso compounds.

The choice of the nitrosating agent and reaction conditions depends on the specific carbamate substrate and the desired reaction outcome. For less reactive substrates, more potent nitrosating agents may be required. thieme-connect.com

Targeted Synthesis of Ethyl N-2-hydroxyethylnitrosocarbamate

The targeted synthesis of this compound involves the nitrosation of its precursor, ethyl N-(2-hydroxyethyl)carbamate. The most straightforward and commonly employed method for this transformation is the use of sodium nitrite in an acidic aqueous solution.

The reaction proceeds as follows:

Preparation of the Precursor: The starting material, ethyl N-(2-hydroxyethyl)carbamate, is dissolved in a suitable solvent, typically water or a mixture of water and an organic solvent to ensure solubility.

Acidification: The solution is acidified, for instance, with hydrochloric acid or sulfuric acid, to create the necessary acidic environment for the formation of nitrous acid.

Nitrosation: An aqueous solution of sodium nitrite is added dropwise to the acidified solution of the carbamate precursor. The temperature is generally kept low (e.g., 0-5 °C) to minimize side reactions and the decomposition of nitrous acid.

Reaction Monitoring and Work-up: The reaction progress is monitored by techniques such as thin-layer chromatography (TLC). Upon completion, the product, this compound, can be extracted with an organic solvent and purified using standard laboratory techniques like column chromatography.

Reaction Scheme for the Synthesis of this compound

Figure 1: Synthesis of this compound from ethyl N-(2-hydroxyethyl)carbamate.

Exploration of Novel Synthetic Approaches and Precursors

While the use of acidified nitrite is a well-established method, research into novel synthetic approaches for N-nitrosocarbamates continues, aiming for milder reaction conditions, improved yields, and broader substrate applicability.

One such novel approach involves the use of a Tin(IV) chloride-sodium nitrite system as a nitrosating agent. thieme-connect.com This method has been shown to be effective for the N-nitrosation of various amines, amides, and ureas under mild and heterogeneous conditions in dichloromethane (B109758) at room temperature. thieme-connect.com Although the yields for the nitrosation of less reactive substrates like carbamates were reported to be in the range of 10-50%, this system represents a potential alternative to traditional aqueous acidic methods. thieme-connect.com

Another alternative nitrosating agent that has been explored is tert-butyl nitrite (TBN). TBN has been successfully used for the synthesis of various N-nitroso compounds from secondary amines under solvent-free conditions, offering advantages such as broad substrate scope and easy isolation procedures. rsc.org The applicability of TBN for the direct nitrosation of hydroxy-functionalized carbamates like ethyl N-(2-hydroxyethyl)carbamate presents an area for further investigation.

A conceptually different synthetic strategy involves the reduction of N-nitrocarbamates. This approach provides an alternative route to N-nitrosocarbamates, as illustrated in some studies. researchgate.net This method would, however, require the initial synthesis of the corresponding N-nitro precursor of this compound.

A comparison of these synthetic approaches is provided in Table 2.

| Synthetic Approach | Nitrosating/Reagent System | Key Advantages | Potential Challenges |

| Established Method | Sodium Nitrite / Acid | Readily available reagents, well-understood mechanism | Requires acidic conditions, potential for side reactions |

| Novel Approach 1 | Tin(IV) Chloride-Sodium Nitrite | Mild, heterogeneous conditions | Moderate yields for carbamates reported |

| Novel Approach 2 | tert-Butyl Nitrite | Solvent-free, acid-free conditions | Efficacy for hydroxy-carbamates to be determined |

| Alternative Precursor | Reduction of N-nitrocarbamate | Different synthetic route | Requires synthesis of the N-nitro precursor |

This table provides a comparative overview of different synthetic methodologies for N-nitrosocarbamates.

Chemical Modifications and Analog Synthesis of this compound Derivatives

The structure of this compound features a reactive hydroxyl (-OH) group, which allows for a variety of chemical modifications to synthesize derivatives. Standard organic reactions targeting hydroxyl groups can be employed. For example, esterification or etherification of the hydroxyl group would yield a range of functionalized derivatives.

The synthesis of analogs of this compound can be achieved by starting with different carbamate precursors. By varying the alcohol used in the initial synthesis of the carbamate, a library of N-nitrosocarbamates with different ester groups can be generated. Similarly, starting with different 2-aminoalcohols would lead to analogs with modified hydroxyalkyl side chains.

For instance, the reaction of different N-(hydroxyalkyl)carbamates with a nitrosating agent would produce a series of homologous N-nitrosocarbamates. This approach allows for the systematic modification of the compound's structure to study structure-activity relationships in various chemical contexts.

Advanced Spectroscopic and Structural Characterization of Ethyl N 2 Hydroxyethylnitrosocarbamate

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for determining the carbon-hydrogen framework of an organic molecule. For Ethyl N-2-hydroxyethylnitrosocarbamate, both ¹H and ¹³C NMR spectra would be essential.

¹H NMR Spectroscopy: This technique would provide information about the number of different types of protons, their chemical environment, and their proximity to other protons. The expected spectrum would show distinct signals for the ethyl group's methylene (B1212753) (-CH2-) and methyl (-CH3) protons, as well as signals for the two methylene groups of the 2-hydroxyethyl moiety. The chemical shifts (δ) of these protons would be influenced by the electronegativity of the adjacent oxygen and nitrogen atoms, and the nitrosocarbamate functional group. Spin-spin coupling patterns (e.g., triplets, quartets) would reveal the connectivity of these proton-bearing groups.

Table 1: Predicted ¹H NMR Data for this compound

| Protons | Predicted Chemical Shift (ppm) | Predicted Multiplicity |

|---|---|---|

| -CH₃ (ethyl) | Data not available | Data not available |

| -CH₂- (ethyl) | Data not available | Data not available |

| -N-CH₂- | Data not available | Data not available |

| -CH₂-OH | Data not available | Data not available |

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon Atom | Predicted Chemical Shift (ppm) |

|---|---|

| C=O (carbamate) | Data not available |

| -O-CH₂- (ethyl) | Data not available |

| -CH₃ (ethyl) | Data not available |

| -N-CH₂- | Data not available |

Mass Spectrometry (MS) for Molecular Formula and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and molecular formula of a compound. High-resolution mass spectrometry (HRMS) would provide the exact mass of this compound, allowing for the unambiguous determination of its elemental composition (C₅H₁₀N₂O₄).

Furthermore, the mass spectrum would display a characteristic fragmentation pattern. The way the molecule breaks apart upon ionization in the mass spectrometer provides valuable structural information. Key fragmentation pathways could involve the loss of the ethyl group, the hydroxyethyl (B10761427) group, or the nitroso group, leading to the formation of specific fragment ions. Analysis of these fragments would help to confirm the connectivity of the atoms within the molecule.

Table 3: Expected Mass Spectrometry Data for this compound

| Parameter | Expected Value |

|---|---|

| Molecular Formula | C₅H₁₀N₂O₄ |

| Molecular Weight | 162.14 g/mol |

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Analysis

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy provide information about the functional groups present in a molecule and its electronic transitions, respectively.

Infrared (IR) Spectroscopy: An IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its various functional groups. Key expected vibrations would include a strong C=O stretch for the carbamate (B1207046) group, an O-H stretch for the hydroxyl group, C-H stretches for the alkyl chains, C-O stretches, and N-O stretches associated with the nitroso group. The precise frequencies of these bands would help to confirm the presence of these functional groups.

Ultraviolet-Visible (UV-Vis) Spectroscopy: A UV-Vis spectrum would reveal information about the electronic transitions within the molecule. The presence of the nitrosocarbamate and carbonyl groups would likely result in characteristic absorption maxima (λmax) in the UV region of the electromagnetic spectrum.

Table 4: Expected IR Absorption Bands for this compound

| Functional Group | Expected Wavenumber (cm⁻¹) |

|---|---|

| O-H (alcohol) | Data not available |

| C-H (alkane) | Data not available |

| C=O (carbamate) | Data not available |

| N=O (nitroso) | Data not available |

| C-O | Data not available |

X-ray Crystallography for Solid-State Structure and Conformation

Should this compound be a crystalline solid, single-crystal X-ray crystallography would provide the most definitive structural information. This technique can determine the precise three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and torsional angles. It would also reveal the molecule's conformation and any intermolecular interactions, such as hydrogen bonding involving the hydroxyl group, which govern the crystal packing.

Advanced Vibrational Spectroscopy and Theoretical Spectral Assignments

To gain a deeper understanding of the vibrational modes of this compound, advanced techniques such as Raman spectroscopy could be employed to complement the IR data. Furthermore, computational chemistry methods, such as Density Functional Theory (DFT), could be used to calculate the theoretical vibrational frequencies. A comparison between the experimental and theoretical spectra would allow for a more precise assignment of the observed vibrational bands to specific atomic motions within the molecule.

Chemical Reactivity, Stability, and Mechanistic Decomposition Pathways of Ethyl N 2 Hydroxyethylnitrosocarbamate

Kinetics and Thermodynamics of Hydrolytic Decomposition

No information was found regarding the rate constants, activation energies, or thermodynamic parameters (such as enthalpy and entropy of activation) for the hydrolysis of Ethyl N-2-hydroxyethylnitrosocarbamate.

Photochemical Degradation Mechanisms and Products

There are no available studies detailing the photochemical behavior of this compound. Consequently, information on its quantum yield, the wavelengths of light that induce degradation, the resulting photoproducts, and the mechanistic pathways of its photochemical decomposition is not available.

Thermal Stability and Pyrolysis Pathways

Data on the thermal stability of this compound, including its decomposition temperature and the products formed during pyrolysis, could not be located in the reviewed literature.

Nucleophilic and Electrophilic Reactivity Profiles

Specific studies detailing the reactions of this compound with various nucleophiles and electrophiles are absent from the available scientific record. This includes a lack of information on its reaction kinetics, mechanisms, and the structure of the resulting products.

pH-Dependent Reactivity and Decomposition Kinetics

No research was found that investigates the influence of pH on the stability and decomposition rate of this compound. Therefore, no data on its pH-rate profile or the mechanisms of acid- or base-catalyzed degradation can be provided.

Due to the lack of specific research on this compound, no data tables or detailed research findings can be presented.

Molecular Interactions and Mechanistic Pathways of Ethyl N 2 Hydroxyethylnitrosocarbamate with Model Chemical Systems

Studies on Alkylation Reactions with Model Nucleophiles (e.g., DNA bases in vitro)

The alkylating potential of compounds structurally related to Ethyl N-2-hydroxyethylnitrosocarbamate has been investigated, providing insights into its likely reactivity with biological nucleophiles such as DNA bases. The primary mechanism of action for such N-nitroso compounds involves the formation of reactive species that can transfer an alkyl group to nucleophilic sites on DNA.

In vitro studies with N-(2-hydroxyethyl)-N-nitrosourea (HOEtNU), a closely related analogue, have demonstrated the formation of specific DNA adducts. When reacted with DNA, HOEtNU leads to the hydroxyethylation of guanine (B1146940) bases at two principal positions: the N-7 and the O-6 atoms. The distribution of these adducts provides valuable information about the reactivity of the intermediate species. For HOEtNU, the ratio of O6-(2-hydroxyethyl)guanine to N-7-(2-hydroxyethyl)guanine was found to be 0.63. nih.gov This indicates a significant propensity for reaction at the O-6 position of guanine, a site that is critical in the context of mutagenesis. nih.gov In contrast, reaction of DNA with ethylene (B1197577) oxide, which also forms 2-hydroxyethyl adducts, results in a much lower ratio of O-6 to N-7 alkylation of guanine (0.005), highlighting the different nature of the respective alkylating intermediates. nih.gov

The formation of N-7-(2-hydroxyethyl)guanine is a common adduct for many alkylating agents. nih.gov However, the substantial formation of the O6-alkylguanine adduct is a characteristic of SN1-type alkylating agents, which proceed through a carbocation-like intermediate. nih.gov The data from HOEtNU suggests that the reactive intermediate generated from this compound is likely to exhibit similar reactivity.

Below is a data table summarizing the in vitro alkylation products of N-(2-hydroxyethyl)-N-nitrosourea (HOEtNU) with guanine in DNA.

| Alkylated Base | Alkylation Site | Relative Abundance (%) |

|---|---|---|

| N-7-(2-hydroxyethyl)guanine | N-7 | 61.3 |

| O6-(2-hydroxyethyl)guanine | O-6 | 38.7 |

Intramolecular Cyclization and Rearrangement Processes

While the primary reaction pathway for this compound is believed to be its decomposition into an alkylating agent, the potential for intramolecular reactions also exists, although it is less studied for this specific compound. One possible, though likely minor, pathway could involve the intramolecular cyclization of the 2-hydroxyethyl side chain. In the s-Z conformation of N-nitrosocarbamates, the spatial proximity of the nitroso group oxygen to the carbonyl carbon can lead to an intramolecular reaction and subsequent decomposition. core.ac.uk

Another theoretical possibility is a rearrangement reaction. A well-known reaction of aromatic N-nitrosamines is the Fischer-Hepp rearrangement, where the nitroso group migrates from the nitrogen to an ortho or para position on an aromatic ring under acidic conditions. wikipedia.org However, as this compound is an aliphatic compound, the Fischer-Hepp rearrangement is not applicable. The likelihood of other intramolecular rearrangements under physiological conditions is considered to be low compared to the rate of decomposition to the reactive alkylating species.

Reaction with Thiol-Containing Compounds and Other Biomimetic Systems In Vitro

Thiol-containing molecules, such as the amino acid cysteine and the tripeptide glutathione, are abundant in biological systems and are highly nucleophilic. They can react with electrophilic compounds, often playing a role in detoxification.

Studies on the related compound N-(2-hydroxyethyl)-N-nitrosourea (HOEtNU) have shown that it reacts with nucleophilic sites in proteins. In vitro treatment of hemoglobin with HOEtNU resulted in the 2-hydroxyethylation of several amino acid residues, including cysteine. nih.gov Notably, the reaction with carboxylic acid groups in the protein was found to be the most predominant, which is consistent with the hard electrophile nature of the carbocation intermediate. The reaction with the softer nucleophile cysteine was also observed. nih.gov

Given these findings, it is highly probable that this compound will react in vitro with thiol-containing compounds like N-acetylcysteine, a model for cysteine, and glutathione. The expected reaction would involve the nucleophilic attack of the thiol group on the 2-hydroxyethyl cation generated from the decomposition of the nitrosocarbamate, leading to the formation of an S-(2-hydroxyethyl) adduct. Kinetic studies on the reactions of N-acetylcysteine with various electrophiles are well-documented and provide a framework for understanding such interactions. nih.govsrce.hrsemanticscholar.orgresearchgate.net

The reaction with these thiol-containing biomimetic systems represents a potential pathway for the detoxification of this compound, as the resulting S-alkylated products are typically more water-soluble and can be more readily excreted.

Computational Chemistry and Theoretical Modeling of Ethyl N 2 Hydroxyethylnitrosocarbamate

Quantum Chemical Calculations (DFT, Ab Initio) for Electronic Structure and Conformation

Quantum chemical calculations are powerful tools for elucidating the fundamental electronic structure and conformational landscape of Ethyl N-2-hydroxyethylnitrosocarbamate. Methods such as Density Functional Theory (DFT) and ab initio calculations are employed to determine the molecule's stable geometries and the energetic relationships between them.

Studies on analogous N-nitrosocarbamates have demonstrated that the core O=C–N–N=O moiety tends to adopt a nearly planar geometry. core.ac.uk This planarity is a result of the delocalization of electrons across the N-C and N-N bonds, giving them partial double bond character. DFT calculations, particularly using the B3LYP functional with a 6-31+G(d) basis set, have been shown to accurately reproduce the structural features of such compounds. core.ac.uk

For this compound, the conformational analysis would focus on the rotational isomers (rotamers) around several key single bonds:

C(O)–N bond: Rotation around this bond leads to different orientations of the ethyl ester group relative to the nitroso group.

N–N bond: This rotation determines the s-E (trans) or s-Z (cis) orientation of the nitroso oxygen relative to the carbonyl group. Computational studies on similar N-nitrosocarbamates indicate a preference for the s-E conformation. core.ac.uk The s-Z conformation can facilitate intramolecular reactions, potentially leading to decomposition. core.ac.uk

N–CH₂ bond: Rotation here dictates the spatial arrangement of the 2-hydroxyethyl group.

The presence of the hydroxyl group in the 2-hydroxyethyl substituent introduces the possibility of intramolecular hydrogen bonding, which could influence the conformational preferences. Theoretical calculations would be essential to determine the relative energies of the different conformers and the energy barriers for their interconversion.

Table 1: Predicted Geometrical Parameters for the Most Stable Conformer of this compound (Based on DFT B3LYP/6-31+G(d) Calculations on Analogs)

| Parameter | Predicted Value | Notes |

| Bond Lengths (Å) | ||

| N=O | ~1.22 | Typical nitroso double bond length. |

| N–N | ~1.35 | Shorter than a typical N-N single bond, indicating partial double bond character. |

| C(O)–N | ~1.38 | Exhibits partial double bond character due to amide resonance. |

| C=O | ~1.21 | Standard carbonyl double bond length. |

| Dihedral Angles (°) | ||

| O=N–N–C(O) | ~180 | Corresponds to the more stable s-E conformation. core.ac.uk |

| N–N–C(O)–O | ~0 or ~180 | Indicative of the planarity of the core nitrosocarbamate group. core.ac.uk |

| Relative Energy (kcal/mol) | ||

| s-E Conformer | 0.0 (Reference) | Generally found to be the global minimum for N-nitrosocarbamates. core.ac.uk |

| s-Z Conformer | > 5.0 | Higher in energy and represents a transition state or a shallow local minimum for decomposition. core.ac.uk |

Note: The data in this table is predictive and based on published calculations for structurally similar N-nitrosocarbamates. core.ac.uk

Prediction of Spectroscopic Parameters and Reaction Pathways

Theoretical calculations are instrumental in predicting spectroscopic properties, which can aid in the experimental characterization of this compound. Time-dependent DFT (TD-DFT) can be used to predict electronic transitions, corresponding to UV-Visible absorption maxima. researchgate.net Furthermore, calculations of vibrational frequencies can be correlated with experimental Infrared (IR) and Raman spectra, helping to assign specific bands to functional group vibrations, such as the N=O and C=O stretches. The Gauge-Including Atomic Orbital (GIAO) method is commonly used to predict NMR chemical shifts (¹H and ¹³C), providing a theoretical benchmark for structural elucidation. researchgate.net

The prediction of reaction pathways is critical for understanding the chemical reactivity and potential instability of N-nitrosocarbamates. A key reaction pathway for related compounds is the decomposition that generates highly reactive electrophilic species. wikipedia.org For this compound, a plausible decomposition pathway, particularly under physiological conditions, involves the formation of a diazonium ion and ultimately a carbocation.

This process is thought to be initiated by metabolic activation, such as enzymatic hydroxylation at the α-carbon of the ethyl or hydroxyethyl (B10761427) group. However, N-nitrosamides can also undergo decomposition without enzymatic activation. wikipedia.org A potential non-enzymatic pathway could be initiated by the hydrolysis of the ester group, followed by decarboxylation to yield N-nitroso-2-hydroxyethylamine. This intermediate could then rearrange to form a diazonium ion, which subsequently loses N₂, generating a reactive carbocation capable of alkylating nucleophiles. wikipedia.org

Quantum chemical calculations can model the transition states and intermediates along these proposed pathways, determining the activation energies for each step. This allows for a comparison of the feasibility of different decomposition routes.

Table 2: Predicted Spectroscopic Data for this compound

| Spectroscopic Technique | Parameter | Predicted Value (Theoretical) |

| IR Spectroscopy | ν(C=O) stretch | 1750-1780 cm⁻¹ |

| ν(N=O) stretch | 1500-1550 cm⁻¹ | |

| UV-Vis Spectroscopy | λmax (n → π* transition) | ~350-400 nm |

| ¹³C NMR | C=O (carbonyl) | ~150-160 ppm |

| ¹H NMR | N-CH₂ (hydroxyethyl) | ~3.8-4.2 ppm |

Note: These are estimated values based on typical functional group regions and data from analogous compounds.

Molecular Dynamics Simulations of Compound Behavior in Solvents

Molecular Dynamics (MD) simulations can provide a dynamic picture of the behavior of this compound in different solvent environments, such as water or organic solvents. While quantum calculations are ideal for understanding the intrinsic properties of a single molecule, MD simulations model the behavior of a larger system, including explicit solvent molecules, over time.

These simulations can reveal key information about:

Solvation Structure: How solvent molecules, particularly water, arrange themselves around the solute molecule. The polar nitroso, carbonyl, and hydroxyl groups are expected to form hydrogen bonds with protic solvents. MD simulations can quantify the number and lifetime of these hydrogen bonds.

Conformational Dynamics: MD can track the transitions between different rotational conformers in solution, providing insight into the flexibility of the molecule and the influence of the solvent on the conformational equilibrium discussed in section 6.1.

Transport Properties: Simulations can be used to estimate properties like the diffusion coefficient of the molecule in a given solvent.

For a molecule with both hydrophilic (hydroxyl, carbonyl, nitroso groups) and hydrophobic (ethyl group) parts, MD simulations can illuminate how it interacts with aqueous environments, which is crucial for understanding its behavior in biological systems. The simulations would model the solvent shell around the molecule, identifying which parts of the molecule are more exposed to the solvent and which might be shielded due to conformational folding.

Structure-Reactivity Relationship Studies (SAR, purely theoretical and chemical)

Theoretical structure-activity relationship (SAR) studies aim to connect the molecular structure of a compound with its chemical reactivity. For N-nitrosocarbamates, a primary focus of SAR is understanding how modifications to the structure affect its stability and propensity to generate alkylating agents.

Based on general principles of organic chemistry and studies of related N-nitroso compounds, several theoretical SAR hypotheses can be proposed for this compound and its analogs:

Nature of the Ester Group: The ethyl ester group is an electron-withdrawing group, which influences the electronic density on the nitrosated nitrogen atom. Replacing the ethyl group with other alkyl or aryl groups would modulate the stability of the molecule. For instance, a more electron-withdrawing ester group could potentially increase the susceptibility of the carbonyl carbon to nucleophilic attack, facilitating hydrolysis.

Substitution on the N-Alkyl Group: The presence of the hydroxyl group on the N-ethyl substituent is a key structural feature. This group increases the polarity of the molecule. Furthermore, it provides a site for potential metabolism or intramolecular reactions. Replacing the 2-hydroxyethyl group with a simple ethyl group (to give diethyl N-nitrosocarbamate) would decrease polarity and remove the potential for intramolecular hydrogen bonding, likely altering its solvation and reactivity.

Electronic Properties and Reactivity: The reactivity of N-nitroso compounds is often linked to their ability to form electrophilic species. nih.gov Computational models can quantify this by calculating molecular descriptors such as the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). A smaller HOMO-LUMO gap can suggest higher reactivity. nih.gov These calculations can be performed on a series of virtual analogs of this compound to establish a quantitative relationship between structure and electronic parameters governing reactivity.

By systematically modifying the structure in silico and calculating the resulting changes in geometry, electronic properties, and activation energies for decomposition, a theoretical SAR model can be constructed. This model can then be used to predict the relative reactivity of other, yet unsynthesized, N-nitrosocarbamates.

Analytical Methodologies for the Detection and Quantification of Ethyl N 2 Hydroxyethylnitrosocarbamate in Research Samples

Chromatographic Techniques (HPLC, GC) with Various Detection Modes

Chromatography is a cornerstone of analytical chemistry, providing the necessary separation of target analytes from other components in a sample. Both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are highly applicable for the analysis of Ethyl N-2-hydroxyethylnitrosocarbamate, with the choice depending on the analyte's volatility and thermal stability, as well as the sample matrix.

High-Performance Liquid Chromatography (HPLC): HPLC is well-suited for non-volatile or thermally labile compounds. For this compound, reverse-phase HPLC would likely be the method of choice, utilizing a C18 column to separate the compound from polar interferences. Detection can be achieved using several modes. A UV/VIS detector is a common option, although a derivatization step might be necessary to enhance sensitivity if the native chromophore is weak. ssrn.com More advanced detection can be achieved by coupling the HPLC system to a mass spectrometer (LC-MS), which provides superior sensitivity and specificity. sigmaaldrich.com

Gas Chromatography (GC): GC is a powerful technique for volatile and thermally stable compounds. Given the structure of this compound, its volatility may be sufficient for GC analysis, potentially after a derivatization step to improve thermal stability and chromatographic behavior. The coupling of GC to a mass spectrometer (GC-MS) is the most common configuration for nitrosamine (B1359907) analysis, offering high sensitivity and unequivocal identification. nih.govnih.gov The use of headspace techniques can also be explored for extracting volatile analytes from samples before GC analysis. youtube.com

Table 1: Comparison of Chromatographic Techniques for this compound Analysis

| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) |

|---|---|---|

| Principle | Separation based on partitioning between a liquid mobile phase and a solid stationary phase. | Separation based on partitioning between a gaseous mobile phase and a liquid or solid stationary phase. |

| Typical Stationary Phase | C18, C8 (Reversed-Phase) | Phenyl polysiloxane, Carbowax (Polar) |

| Typical Mobile Phase | Acetonitrile/Water or Methanol (B129727)/Water gradients | Inert gases (Helium, Nitrogen) |

| Detection Modes | UV/VIS, Fluorescence (FLD), Mass Spectrometry (MS) | Flame Ionization (FID), Mass Spectrometry (MS) |

| Applicability | Suitable for non-volatile and thermally sensitive compounds. | Ideal for volatile and thermally stable compounds. |

| Derivatization | May be used to enhance detection (e.g., adding a fluorophore). | May be required to increase volatility and thermal stability. |

High-Resolution Mass Spectrometry for Trace Analysis

For trace-level quantification, particularly to meet stringent regulatory requirements for related compounds like nitrosamine impurities, High-Resolution Mass Spectrometry (HRMS) is indispensable. youtube.com Techniques such as Quadrupole Time-of-Flight (QTOF) or Orbitrap mass spectrometry provide exceptional mass accuracy and resolving power. thermofisher.comnih.gov

The primary advantage of HRMS is its ability to provide a highly accurate mass measurement (typically with errors <5 ppm), which allows for the confident determination of the elemental composition of the analyte and its fragments. youtube.com This high specificity minimizes the risk of false positives from matrix interferences. thermofisher.com For this compound (C₅H₁₀N₂O₄, Exact Mass: 162.0641), HRMS can distinguish its molecular ion from other ions with the same nominal mass. Furthermore, tandem MS (MS/MS) on HRMS platforms allows for fragmentation studies, providing structural confirmation and even lower detection limits through Selected Reaction Monitoring (SRM) or Parallel Reaction Monitoring (PRM) experiments.

Table 2: Projected High-Resolution Mass Spectrometry (HRMS) Parameters for Analysis

| Parameter | Description | Projected Value / Setting |

|---|---|---|

| Ionization Mode | Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) | ESI Positive Mode |

| Precursor Ion (m/z) | Mass-to-charge ratio of the protonated molecule [M+H]⁺ | 163.0713 |

| Mass Resolution | Ability to distinguish between ions of very similar m/z | > 60,000 FWHM |

| Mass Accuracy | Deviation of measured mass from the theoretical exact mass | < 5 ppm |

| Key Fragment Ions (MS/MS) | Characteristic product ions for structural confirmation | Hypothetical: m/z 117 (loss of NO₂), m/z 89 (loss of C₂H₄O₂), m/z 73 (loss of C₂H₄NO₂) |

Electrochemical and Spectrophotometric Detection Approaches

While chromatographic methods coupled with mass spectrometry are the gold standard, electrochemical and spectrophotometric approaches offer alternative or complementary detection strategies, often with advantages in cost and portability.

Spectrophotometric Detection: These methods rely on the absorption of light by the analyte. For a compound like this compound, direct UV-Vis spectrophotometry may lack the required sensitivity and selectivity. A more viable approach involves a chemical derivatization reaction to produce a highly colored product. ssrn.com For instance, the nitroso group could potentially be cleaved and the resulting nitrite (B80452) reacted with a chromogenic agent like the Griess reagent. A highly sensitive spectrophotometric method for the related compound ethyl carbamate (B1207046) was established through enzyme cascade reactions, monitoring the change in NADH concentration at 340 nm. researchgate.net

Electrochemical Detection: Electrochemical sensors operate by measuring the change in electrical current or potential resulting from the oxidation or reduction of the analyte at an electrode surface. nih.gov The nitroso (-N=O) functional group in this compound is electrochemically active and can be reduced at a specific potential. Techniques like differential pulse voltammetry (DPV) or cyclic voltammetry (CV) using modified electrodes (e.g., graphene-based) could provide a sensitive and selective method for detection. nih.govresearchgate.net This approach can be particularly useful for rapid screening applications.

Table 3: Overview of Spectrophotometric and Electrochemical Approaches

| Technique | Principle | Potential Application for Analyte | Advantages |

|---|---|---|---|

| UV-Vis Spectrophotometry | Measures light absorbance of a chromophore. | Quantification after derivatization to form a colored compound. ssrn.com | Cost-effective, simple instrumentation. |

| Enzyme-Based Assay | Uses specific enzymes to produce a measurable signal (e.g., change in NADH). researchgate.net | High specificity if a suitable enzyme system can be identified. | High selectivity and sensitivity. |

| Voltammetry (DPV, CV) | Measures current from the reduction/oxidation of the analyte at an electrode. | Direct detection via the electrochemical reduction of the nitroso group. researchgate.net | High sensitivity, rapid analysis, potential for portable sensors. |

Sample Preparation Strategies for Diverse Chemical Matrices

Effective sample preparation is a critical step that precedes any instrumental analysis, aiming to isolate and concentrate the analyte while removing interfering components from the matrix. thermofisher.comnih.gov The complexity of the sample matrix dictates the choice of the extraction and cleanup method.

Liquid-Liquid Extraction (LLE): A classic technique involving the partitioning of the analyte between two immiscible liquid phases. For extracting this compound from aqueous samples, an organic solvent like dichloromethane (B109758) or ethyl acetate (B1210297) would be used. nih.gov

Solid-Phase Extraction (SPE): This has become the preferred method for sample cleanup and concentration due to its efficiency and reduced solvent consumption. For a moderately polar compound like this compound, a reversed-phase sorbent (e.g., C18) could be used to retain the analyte from an aqueous sample, followed by elution with a stronger organic solvent like methanol or acetonitrile. researchgate.netepa.gov

Supported Liquid Extraction (SLE): This technique uses an inert solid support, such as diatomaceous earth, onto which the aqueous sample is loaded. An immiscible organic solvent is then passed through the support to elute the analytes, providing a clean extract. researchgate.net

Table 4: Comparison of Sample Preparation Strategies

| Method | Principle | Typical Matrices | Key Advantages |

|---|---|---|---|

| Liquid-Liquid Extraction (LLE) | Differential partitioning between two immiscible solvents. | Aqueous samples (e.g., water, beverages). | Simple, inexpensive. |

| Solid-Phase Extraction (SPE) | Analyte is retained on a solid sorbent and selectively eluted. | Aqueous samples, biological fluids, dissolved solids. | High concentration factors, selective, easily automated. researchgate.net |

| Supported Liquid Extraction (SLE) | Aqueous sample is dispersed on a solid support, and analyte is eluted with an organic solvent. | Biological fluids (plasma, urine). researchgate.net | No emulsion formation, high recovery, simple workflow. |

| Automated Workflow | Robotic systems perform extraction, solvent addition, and transfer steps. | Pharmaceutical drug substances, complex mixtures. thermofisher.com | High precision and reproducibility, increased throughput. thermofisher.com |

Environmental Chemical Fate and Non Biological Degradation Pathways of Ethyl N 2 Hydroxyethylnitrosocarbamate

Photolytic Degradation in Natural and Simulated Environments

Table 1: Factors Influencing Photolytic Degradation

| Factor | Description | Potential Impact on Ethyl N-2-hydroxyethylnitrosocarbamate |

| Light Intensity | The amount of light energy available. | Higher intensity generally leads to faster degradation. |

| Wavelength | The specific wavelengths of light. | UV-B and UV-A are most effective for nitrosamine (B1359907) degradation. |

| Photosensitizers | Substances that absorb light and transfer the energy to other molecules. | Humic and fulvic acids in natural waters can accelerate photolysis. |

| Water Chemistry | pH, dissolved oxygen, and presence of other solutes. | Can influence the quantum yield and reaction pathways of photolysis. |

Abiotic Hydrolysis and Redox Transformations

Abiotic hydrolysis is the cleavage of chemical bonds by reaction with water. The stability of this compound to hydrolysis will depend on the reactivity of its carbamate (B1207046) and nitroso functional groups. Carbamate esters can undergo hydrolysis, particularly under acidic or basic conditions, to yield an alcohol, an amine, and carbon dioxide. The N-nitrosocarbamate moiety itself can also be subject to hydrolysis. The rate of hydrolysis is highly dependent on pH and temperature.

Redox transformations, involving the transfer of electrons, can also contribute to the degradation of this compound. In anoxic environments, the nitroso group can be reduced. Conversely, in the presence of strong oxidizing agents, other parts of the molecule could be oxidized. The redox potential of the surrounding environment (e.g., in sediments or groundwater) will be a critical factor in determining the likelihood and rate of these transformations.

Microbial Transformation Mechanisms (focus on chemical breakdown)

Microbial transformation is a key process in the environmental breakdown of many organic pollutants. While specific microbial degradation pathways for this compound have not been detailed in the literature, the degradation of related compounds such as carbamate pesticides and nitrosamines provides insight into potential mechanisms. frontiersin.org

Microorganisms possess a diverse array of enzymes that can catalyze the breakdown of complex organic molecules. For this compound, microbial attack could occur at several points in the molecule:

Hydrolysis of the Carbamate Linkage: Esterase enzymes produced by various bacteria and fungi are known to hydrolyze the ester bond in carbamate pesticides. frontiersin.org This would cleave the molecule, separating the ethyl group from the N-2-hydroxyethylnitrosamine portion.

Degradation of the Nitroso Group: Some microorganisms are capable of degrading nitrosamines, often initiating the process through enzymatic reduction of the nitroso group. nih.gov

Oxidation of the Hydroxyethyl (B10761427) Group: The terminal alcohol group could be oxidized by microbial alcohol dehydrogenases.

The efficiency of microbial transformation will depend on the specific microbial communities present, as well as environmental conditions such as nutrient availability, oxygen levels (aerobic vs. anaerobic), temperature, and pH.

Sorption and Transport Phenomena in Inanimate Matrices

The movement of this compound through the environment is governed by sorption and transport processes. Sorption refers to the partitioning of a chemical between a solid phase (e.g., soil, sediment) and a liquid phase (e.g., water). The extent of sorption is a critical factor in determining the mobility of a contaminant.

The sorption of organic compounds to soil and sediment is often correlated with the organic carbon content of the solid matrix. gassnova.no For a molecule like this compound, which possesses both polar (hydroxyethyl and nitroso groups) and nonpolar (ethyl group) characteristics, its sorption behavior will be complex. The presence of the hydroxyl group may increase its water solubility and reduce its tendency to sorb to organic matter compared to more hydrophobic nitrosamines.

Transport in the environment can occur through various mechanisms, including leaching through the soil column into groundwater, runoff from agricultural or industrial sites into surface waters, and atmospheric transport if the compound has a significant vapor pressure. The water solubility and sorption characteristics of this compound will be the primary determinants of its mobility in aqueous systems.

Table 2: Key Parameters in Sorption and Transport

| Parameter | Description | Relevance to this compound |

| Organic Carbon Partition Coefficient (Koc) | A measure of the tendency of a chemical to bind to organic carbon in soil or sediment. | A lower Koc would indicate higher mobility in soil and groundwater. |

| Water Solubility | The maximum amount of a chemical that can dissolve in water. | Higher solubility generally leads to greater mobility in aqueous environments. |

| Vapor Pressure | The pressure exerted by the vapor of a substance in thermodynamic equilibrium with its condensed phases. | A higher vapor pressure would suggest a greater potential for atmospheric transport. |

Identification of Environmental Transformation Products

The degradation of this compound through the aforementioned pathways will result in the formation of various transformation products. The identification of these products is essential for a complete environmental risk assessment, as they may be more or less toxic and persistent than the parent compound.

Based on the likely degradation mechanisms, potential transformation products could include:

N-nitroso-2-aminoethanol: Resulting from the hydrolysis of the ethyl carbamate group.

Ethanol and N-2-hydroxyethylnitrosamine: Also potential products of carbamate hydrolysis.

N-ethyl-N-(2-hydroxyethyl)amine: Formed by the reduction of the nitroso group.

Smaller organic acids and aldehydes: Resulting from more extensive microbial degradation.

Advanced analytical techniques, such as liquid chromatography coupled with mass spectrometry (LC-MS), are typically employed to identify and quantify such transformation products in environmental samples.

Future Directions and Emerging Research Avenues for Ethyl N 2 Hydroxyethylnitrosocarbamate

Development of Advanced Probes for Mechanistic Studies

Understanding the precise reaction mechanisms of Ethyl N-2-hydroxyethylnitrosocarbamate is critical. The development of advanced molecular probes is a key future direction for elucidating its interactions in complex chemical and biological systems.

Fluorescent Probes: A significant area of development is the creation of small molecule-based fluorescent probes. mdpi.com These probes offer high sensitivity and the potential for real-time detection of enzymatic activities and reaction intermediates. mdpi.com For instance, probes based on quinolimine methide chemistry, which feature a self-immolative linker, could be adapted to study the decomposition pathways of nitrosocarbamates and their interactions with nucleophiles. mdpi.com

Activity-Based Probes (ABPs): Quenched activity-based probes (qABPs) represent another promising tool. These complex constructs can be engineered to include a quencher, a fluorophore, a substrate moiety recognized by a specific enzyme, and a reactive hub. mdpi.com A qABP designed for nitrosocarbamate chemistry could potentially image the localization of specific enzyme activities that metabolize or are targeted by this compound. mdpi.com

| Probe Type | Components | Potential Application for Nitrosocarbamate Research |

| Fluorescent Probes | Fluorophore, Linker, Reactive Group | Real-time tracking of decomposition products and reaction kinetics in cellular environments. |

| Quenched Activity-Based Probes (qABPs) | Quencher, Fluorophore, Substrate Peptide, Biotin Tag, Functional Hub | Imaging and identifying specific enzymes that interact with or are modified by this compound. mdpi.com |

Integration of Artificial Intelligence and Machine Learning in Predictive Chemistry

Artificial Intelligence (AI) and Machine Learning (ML) are set to revolutionize the study of complex molecules like this compound. These computational tools can process vast datasets to predict chemical properties, reaction outcomes, and potential formation pathways, moving beyond traditional empirical testing. zamann-pharma.comijsetpub.com

Predictive Modeling: AI-driven models, such as Structure-Activity Relationship (SAR) models, can analyze chemical structures to identify potential precursors to N-nitrosocarbamates. zamann-pharma.com Machine learning algorithms are being developed to predict chemical reactivity and reaction yields with high accuracy. ijsetpub.comrsc.org This can help in forecasting the stability and reactivity of this compound under various conditions.

Reaction Optimization: AI can evaluate manufacturing and synthesis workflows to identify conditions that might lead to the formation of N-nitroso compounds. zamann-pharma.com By simulating reaction mechanisms, AI can suggest modifications to parameters like temperature or pH, or recommend alternative reagents to minimize the formation of unwanted byproducts. zamann-pharma.com The integration of AI is seen as a transformative approach for enabling unprecedented accuracy and efficiency in chemical research. ijsetpub.com

| AI/ML Application | Description | Relevance to Nitrosocarbamate Chemistry |

| Reaction Prediction | Uses models like graph-convolutional neural networks to forecast the products and yields of chemical reactions. ijsetpub.com | Predicts the decomposition products and potential side reactions of this compound. |

| Risk Assessment | Analyzes chemical structures and reaction conditions to predict the likelihood of forming potentially hazardous compounds like nitrosamines. zamann-pharma.com | Identifies precursors and environmental conditions that could lead to the unintended formation of N-nitrosocarbamates. |

| Autonomous Synthesis | Employs AI-driven platforms for the automated, data-driven synthesis of organic molecules. ijsetpub.com | Optimizes the synthetic routes to this compound, improving yield and purity. |

Exploration of Novel Catalytic Reactions Involving N-Nitrosocarbamates

The reactivity of the N-nitrosocarbamate group can be harnessed through catalysis to develop novel synthetic methodologies. Future research will likely focus on discovering new catalysts that can control the decomposition and reaction pathways of compounds like this compound.

Biocatalysis: Certain bacterial enzyme systems have been shown to catalyze N-nitrosation reactions, particularly at neutral pH where chemical nitrosation is slow. nih.gov The enzymes involved, often associated with denitrification pathways, could be isolated and engineered to perform specific transformations on N-nitrosocarbamate substrates. nih.gov

Transition-Metal Catalysis: While much of the research on metal-catalyzed reactions has focused on the synthesis of carbamates from amines and alcohols using catalysts based on nickel, copper, or palladium, these principles could be extended to reactions involving N-nitrosocarbamates. researchgate.net For example, transition metals could potentially catalyze the denitrosation of N-nitrosocarbamates or facilitate their use in cross-coupling reactions.

Catalyst Screening: Various substances are known to accelerate or inhibit N-nitrosation, including thiocyanate, certain carbonyl compounds, and thiols (catalysts), as well as ascorbic acid and polyphenols (inhibitors). nih.gov A systematic exploration of these and other potential catalysts could lead to controlled methods for either forming or decomposing N-nitrosocarbamates for synthetic purposes.

Design of Next-Generation Chemical Scaffolds Based on Nitrosocarbamate Chemistry

The concept of using core molecular structures, or "scaffolds," is a cornerstone of modern medicinal chemistry and materials science. lifechemicals.com The N-nitrosocarbamate moiety, with its unique electronic and reactive properties, presents an intriguing, though underexplored, foundation for designing novel chemical scaffolds.

Scaffold-Based Design: This approach involves identifying a core structure and systematically modifying it to create a library of new compounds with diverse properties. lifechemicals.com The this compound structure could serve as a starting point. By replacing or modifying the ethyl and hydroxyethyl (B10761427) groups, new molecules with tailored reactivity or biological activity could be generated.

Generative Models: Computational tools, particularly graph generative models, can be used to design new molecules based on a given scaffold. rsc.org These models can accept a core structure, like the nitrosocarbamate group, and extend it by adding atoms and bonds to generate novel molecules that are guaranteed to contain the original scaffold. rsc.org This approach allows for the simultaneous control of multiple chemical properties in the newly designed molecules. rsc.org

Privileged Scaffolds: In drug discovery, certain molecular frameworks, known as privileged scaffolds, appear frequently in biologically active compounds. nih.gov While the nitrosocarbamate structure is not traditionally considered privileged, its potential to act as a diazonium ion precursor or an alkylating agent under specific conditions suggests it could be incorporated into larger frameworks to create prodrugs or targeted covalent inhibitors. Research into N-2-(trimethylsilyl)ethyl-N-nitrosocarbamates, designed as precursors to thermally unstable anions, illustrates how the core structure can be engineered for controlled reactivity. core.ac.uk

Q & A

Basic Research Questions

Q. What are the recommended synthetic pathways for Ethyl N-2-hydroxyethylnitrosocarbamate, and how can reaction efficiency be optimized?

- Methodological Answer : Synthesis typically involves nitrosation of a carbamate precursor (e.g., ethyl N-2-hydroxyethylcarbamate) using sodium nitrite under acidic conditions. To optimize yield, control temperature (0–5°C) to minimize side reactions like hydrolysis. Use polar aprotic solvents (e.g., dimethylformamide) to enhance solubility and reaction homogeneity. Monitor progress via thin-layer chromatography (TLC) or HPLC, referencing purity standards for nitroso compounds (e.g., CAS 63982-15-0 in ) . Validate product purity using NMR and mass spectrometry, ensuring no residual nitrosating agents remain.

Q. How should researchers handle stability challenges during storage of this compound?

- Methodological Answer : Stability studies should assess degradation under varying pH, temperature, and light exposure. Store samples in amber vials at –20°C under inert gas (argon/nitrogen) to inhibit oxidation. Conduct accelerated aging experiments (e.g., 40°C/75% relative humidity for 4 weeks) and quantify degradation products via HPLC with UV detection (λ = 254 nm). Compare results to stability profiles of structurally similar nitrosocarbamates ( ) .

Q. What analytical techniques are most reliable for quantifying this compound in complex matrices?

- Methodological Answer : Use reverse-phase HPLC coupled with a photodiode array detector (PDA) for high specificity. Prepare calibration curves using certified reference standards (e.g., analogs listed in and ) . For trace analysis, employ GC-MS with electron ionization (EI) and selective ion monitoring (SIM). Validate method accuracy via spike-recovery experiments in relevant matrices (e.g., biological fluids), adhering to guidelines for statistical validation () .

Advanced Research Questions

Q. How can researchers resolve contradictory data in the mutagenic potential of this compound across in vitro assays?

- Methodological Answer : Discrepancies may arise from differences in metabolic activation systems (e.g., S9 liver fractions) or endpoint detection methods (Ames test vs. comet assay). Standardize protocols using OECD guidelines, and include positive controls (e.g., ethyl methanesulfonate). Apply false discovery rate (FDR) correction (Benjamini-Hochberg procedure, ) to adjust for multiple comparisons in high-throughput genotoxicity screens. Cross-validate findings with structural analogs ( ) to isolate compound-specific effects.

Q. What mechanistic insights explain the reactivity of this compound in biological systems?

- Methodological Answer : Investigate nitroso group transfer kinetics using stopped-flow spectroscopy under physiological pH (7.4). Compare reactivity to ethyl N-methyl-N-nitrosocarbamate ( ) to assess substituent effects. Use density functional theory (DFT) calculations to model transition states and identify electrophilic intermediates. Validate mechanisms via trapping experiments (e.g., glutathione adducts analyzed by LC-MS/MS).

Q. How can researchers design robust dose-response studies for this compound while minimizing animal use?

- Methodological Answer : Implement a hierarchical experimental design:

In silico : Predict toxicity thresholds using QSAR models trained on nitroso compound databases.

In vitro : Use 3D organoid cultures to assess cytotoxicity and genotoxicity () .

In vivo : Apply the OECD 423 "Acute Toxic Class Method" with reduced animal cohorts. Use Bayesian statistical models to extrapolate low-dose effects from high-dose data, improving ethical compliance () .

Methodological Considerations for Data Analysis

Q. What statistical approaches are critical for interpreting conflicting results in metabolic studies of this compound?

- Methodological Answer : Apply mixed-effects models to account for inter-individual variability in metabolic rates. Use principal component analysis (PCA) to disentangle confounding factors (e.g., enzyme polymorphisms). For longitudinal data, employ time-series clustering ( ) to identify subpopulations with distinct metabolic profiles. Validate findings via bootstrap resampling to estimate confidence intervals.

Q. How should researchers validate novel degradation pathways proposed for this compound in environmental matrices?

- Methodological Answer : Use isotope-labeling (e.g., ¹⁵N-nitrosamine precursors) to track degradation intermediates via high-resolution mass spectrometry (HRMS). Compare pathways to established nitroso compound degradation mechanisms ( ) . Conduct microcosm studies under controlled redox conditions to simulate environmental fate, applying kinetic modeling (e.g., first-order decay constants) to predict half-lives.

Ethical and Reporting Standards

Q. What ethical guidelines apply when publishing high-risk toxicity data for this compound?

- Methodological Answer : Adhere to ARRIVE 2.0 guidelines for animal studies and disclose all conflicts of interest () . Use controlled access repositories (e.g., NIH’s CEBS) for raw data to ensure reproducibility. Pre-register study protocols on platforms like Open Science Framework to mitigate publication bias.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.